molecular formula C14H15NO3 B13679015 Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate

Cat. No.: B13679015
M. Wt: 245.27 g/mol
InChI Key: QFHZGJAYBWBCCT-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(m-tolyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a meta-methylphenyl (m-tolyl) group at position 2, and an ethyl ester at position 2. Oxazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and synthetic intermediates due to their tunable electronic and steric properties.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 5-methyl-2-(3-methylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3

InChI Key

QFHZGJAYBWBCCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate typically involves the formation of the oxazole ring through cyclization reactions starting from appropriately substituted precursors such as acylated azirines or isoxazoles, followed by isomerization and functional group transformations.

Two main approaches are documented:

  • Isoxazole to Oxazole Isomerization : This method involves the isomerization of 4-acyl-5-methoxy or 5-aminoisoxazoles under catalytic or thermal conditions to yield oxazole-4-carboxylate derivatives, including ethyl esters. This process proceeds via azirine intermediates and can be catalyzed by Fe(II) salts or induced thermally without catalysts at elevated temperatures.

  • Direct Cyclization via Ethyl Ethoxymethyleneacetoacetate : This classical method involves the reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine salts to form ethyl 5-methylisoxazole-4-carboxylate, which can be subsequently converted to the oxazole derivative by further chemical transformations.

Detailed Preparation Procedures

Fe(II)-Catalyzed Isoxazole to Oxazole Isomerization
  • Starting Material : 4-formyl-5-methoxyisoxazoles or 4-acyl-5-methoxy/5-aminoisoxazoles.
  • Catalyst : Iron(II) salts (Fe(II)).
  • Solvent : Dioxane or acetonitrile.
  • Conditions : Heating at 105 °C for 24 hours under inert atmosphere.
  • Mechanism : Formation of 2-acyl-2-(methoxycarbonyl)-2H-azirines as intermediates, which rearrange to oxazole-4-carboxylates at higher temperatures or in the absence of catalyst at 170 °C.
  • Outcome : High yields of ethyl oxazole-4-carboxylate derivatives are obtained, including those substituted with m-tolyl groups.
Synthesis via Ethyl Ethoxymethyleneacetoacetate and Hydroxylamine Sulfate
  • Step 1 : Preparation of ethyl ethoxymethyleneacetoacetate by reacting ethylacetoacetate, triethylorthoformate, and acetic anhydride at 75–150 °C.
  • Step 2 : Reaction of ethyl ethoxymethyleneacetoacetate with sodium acetate and hydroxylamine sulfate at 0 °C to 10 °C to form ethyl-5-methylisoxazole-4-carboxylate.
  • Step 3 : Purification by extraction and drying to yield crude product with approximately 85% yield.
  • Step 4 : Subsequent conversion of the isoxazole derivative to the oxazole compound can be achieved by thermal isomerization or catalytic methods.
Copper-Catalyzed Coupling for Substituted Oxazole Formation
  • Reagents : Ethyl 1,3-oxazol-5-carboxylate, elemental selenium, potassium phosphate, copper(I) chloride.
  • Solvent : N,N-dimethylformamide.
  • Conditions : Heating at 140 °C for 24 hours under nitrogen atmosphere.
  • Procedure : The reaction mixture is stirred, monitored by thin-layer chromatography, cooled, diluted with ethyl acetate, and extracted with saturated brine. The organic phase is dried and purified by column chromatography.
  • Yield : Approximately 77% yield of the desired ethyl oxazole-5-carboxylate derivative is obtained.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Fe(II)-Catalyzed Isomerization 4-acyl-5-methoxyisoxazoles, Fe(II) catalyst Dioxane, 105 °C, 24 h High Involves azirine intermediates; mild conditions; regioselective isomerization
Ethyl Ethoxymethyleneacetoacetate Route Ethylacetoacetate, triethylorthoformate, hydroxylamine sulfate 0 °C to 150 °C (multi-step) ~85 Classical synthesis; multi-step; requires purification; forms isoxazole intermediate
Copper-Catalyzed Coupling Ethyl 1,3-oxazol-5-carboxylate, Se, K3PO4, CuCl DMF, 140 °C, 24 h, inert N2 77 Uses selenium and copper catalyst; requires inert atmosphere; column chromatography

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can result in a variety of functionalized oxazole derivatives .

Scientific Research Applications

Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
  • Key Differences : Bromine at position 5 vs. methyl; 4-methoxyphenyl vs. m-tolyl.
  • Crystallography: Monoclinic crystal system (sp. gr. P21/n), with two independent molecules in the asymmetric unit stabilized by C–H⋯O/N hydrogen bonds. Hirschfeld surface analysis shows H⋯H interactions dominate (34.4%), while C⋯C interactions are minimal (2.5%) .
  • Synthesis : Bromination of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate using N-bromosuccinimide (NBS), yielding 85% .
Methyl 5-Methyl-2-phenyloxazole-4-carboxylate
  • Key Differences : Methyl ester vs. ethyl ester; phenyl vs. m-tolyl.
  • Physical Properties : Melting point 100–102°C, compared to the ethyl ester analog, which may exhibit lower crystallinity due to the bulkier ethyl group .
Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate
  • Key Differences : Isoxazole core (N–O) vs. oxazole (two N atoms); thiophene substituent vs. m-tolyl.
  • Synthesis: Oxime formation followed by cyclization with ethyl 2-butenoate, purified via flash chromatography .
(S)-Ethyl 2-(2-Methyl-1-(methylamino)propyl)oxazole-4-carboxylate
  • Key Differences: Aminoalkyl substituent at position 2 vs. m-tolyl.
  • Synthesis : Requires deprotection of a tert-butoxycarbonyl (Boc) group, highlighting the complexity of introducing nitrogen-containing side chains .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Ethyl 5-methyl-2-(m-tolyl)oxazole-4-carboxylate* ~275.3 (estimated) Not reported 5-Me, 2-m-tolyl, 4-COOEt
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate 326.15 126–128 5-Br, 4-OCH3Ph, 4-COOEt
Methyl 5-methyl-2-phenyloxazole-4-carboxylate 217.24 100–102 5-Me, 2-Ph, 4-COOMe
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate 279.35 Not reported Isoxazole core, thiophene

*Estimated based on structural analogs.

Crystallographic and Intermolecular Interactions

  • Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate : Intramolecular C–H⋯O/N bonds stabilize planar orientation; intermolecular C–H⋯O interactions dominate packing .
  • m-Tolyl vs.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-Methyl-2-(m-tolyl)oxazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like substituted benzamides with ethyl bromopyruvate under reflux conditions. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate was synthesized by refluxing 4-methoxybenzamide with ethyl bromopyruvate in toluene/dioxane (1:1) for 24 hours, yielding 50% after purification via silica gel chromatography . Optimization includes adjusting solvent polarity, temperature, and catalyst choice (e.g., phosphorus oxychloride for cyclization). Advanced methods employ Pd(0)-catalyzed direct C–H arylation using ligands like Cy-JohnPhos to achieve regioselectivity (C2 or C5 positions) .

Q. Which spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations) .
  • NMR : 1H^1H NMR resolves aromatic protons (m-tolyl group) and methyl/ethyl substituents; 13C^{13}C NMR confirms carbonyl and heterocyclic carbons .
  • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Column Chromatography : Petroleum ether:ethyl acetate gradients (e.g., 97:3 to 96:4) isolate the product .

Advanced Research Questions

Q. How can regioselective functionalization of the oxazole ring be achieved for targeted derivatization?

  • Methodological Answer : Pd-catalyzed C–H activation enables regioselective arylation. For instance, Cy-JohnPhos ligand with Pd(OAc)₂ promotes C2 selectivity, while Herrmann–Beller precatalyst favors C5 arylation. Reaction parameters (base, solvent, temperature) critically influence outcomes. Deuterium-labeling studies suggest an electrophilic substitution mechanism in toluene/dioxane systems .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

  • Methodological Answer : Systematic analysis of variables is essential:
  • Catalyst-Ligand Pair : Pd/ligand combinations (e.g., P(o-tol)₃ vs. Ad₂P(O)H) alter oxidative addition rates .
  • Purification Methods : Silica gel chromatography vs. recrystallization may recover different yields (e.g., 50% vs. 85% in bromination steps) .
  • Reagent Purity : Trace moisture or oxygen can deactivate catalysts, reducing reproducibility .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative strains, comparing nitro- vs. methyl-substituted analogs (e.g., Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate showed bioreduction-mediated activity) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the oxazole core’s π-stacking potential .

Crystallography and Structural Analysis

Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths/angles and confirms regiochemistry. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding with ester groups) . For twinned crystals, SHELXD and SHELXE enable phase determination .

Computational and Mechanistic Studies

Q. What computational strategies model interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., oxazole’s nitrogen coordinating catalytic metal ions) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
  • Machine Learning : LabMate.AI optimizes reaction conditions by training on historical yield data (e.g., solvent polarity vs. regioselectivity) .

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